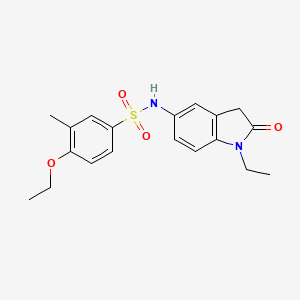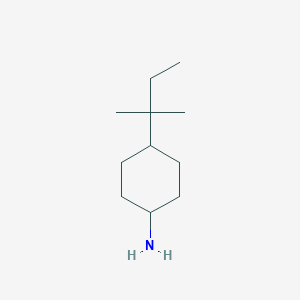![molecular formula C11H18N2O2 B2543506 N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide CAS No. 2305504-03-2](/img/structure/B2543506.png)
N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide, also known as OPAA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. OPAA is a derivative of piperidinone, which is a cyclic amide that has been found to have various biological activities.
Mechanism of Action
The mechanism of action of N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can scavenge ROS and protect cells from oxidative damage.
Biochemical and Physiological Effects
N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide has been found to have various biochemical and physiological effects. It can protect neurons from damage caused by oxidative stress and inflammation, reduce inflammation in the brain, and increase the activity of antioxidant enzymes. N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide in lab experiments is that it is relatively easy to synthesize and has a high yield. N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide can also be easily modified to create derivatives with different biological activities. However, one limitation of using N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide. One area of interest is the development of N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide derivatives with improved neuroprotective properties. Another area of interest is the investigation of the mechanism of action of N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide and its derivatives. Finally, the potential therapeutic applications of N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, warrant further investigation.
Conclusion
In conclusion, N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide has been found to have neuroprotective and anti-inflammatory properties and can protect neurons from damage caused by oxidative stress and inflammation. Although there are still many unknowns about the mechanism of action of N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide, it has the potential to be developed into a therapeutic agent for the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide involves the reaction of 2-aminopropionitrile with acrolein in the presence of a base. The resulting product is then treated with hydrochloric acid to yield N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide. This method is relatively simple and straightforward, and the yield of N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide is high.
Scientific Research Applications
N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation. N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide has also been shown to have anti-inflammatory properties and can reduce inflammation in the brain.
properties
IUPAC Name |
N-[2-(2-oxopiperidin-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-10(14)12-8-9(2)13-7-5-4-6-11(13)15/h3,9H,1,4-8H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVGSCRAVCTQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)N1CCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


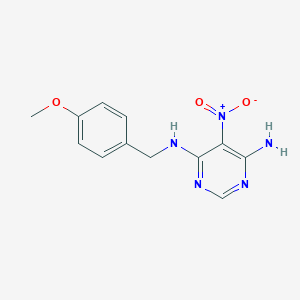

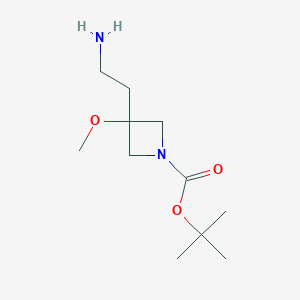

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-benzylpropane-1-sulfonamide](/img/structure/B2543431.png)

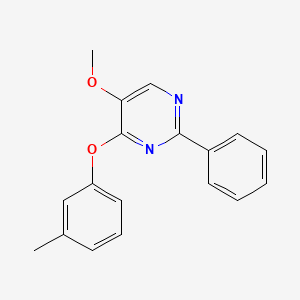

![7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2543438.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2543440.png)

